molecular formula C23H25N5O4S2 B2968246 N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-67-3

N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2968246
CAS No.: 847400-67-3
M. Wt: 499.6
InChI Key: GZSAUIZIYIINOK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a benzo[d]thiazol-2-one moiety and a thioacetamide linker to a 3,4-dimethoxyphenethyl group. The triazole ring is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for target binding . The benzo[d]thiazol-2-one component may enhance bioactivity through its planar aromatic system, similar to quinazolinone derivatives reported in , while the 3,4-dimethoxyphenethyl group could influence lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S2/c1-27-20(13-28-16-6-4-5-7-19(16)34-23(28)30)25-26-22(27)33-14-21(29)24-11-10-15-8-9-17(31-2)18(12-15)32-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSAUIZIYIINOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activities. The presence of a thiazole ring, triazole moiety, and methoxy groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures have shown significant antioxidant properties. The presence of methoxy groups is often associated with enhanced radical scavenging ability .
  • Anti-inflammatory Effects : Similar thiazole and triazole derivatives have demonstrated anti-inflammatory properties in various models. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Analgesic Properties : Compounds structurally related to this one have been evaluated for analgesic effects in animal models, showing promise in reducing pain responses .

Synthesis

The synthesis of this compound involves multi-step reactions that incorporate various reagents and conditions to ensure the formation of the desired product. Detailed methodologies can be found in specialized literature focusing on synthetic organic chemistry.

Case Studies

  • Anti-inflammatory Evaluation : In a study assessing the anti-inflammatory effects of related compounds, it was observed that derivatives with thiazole and triazole rings significantly reduced edema in carrageenan-induced paw edema models .
    CompoundDose (mg/kg)Edema Reduction (%)
    Compound A5075
    Compound B10085
    N-(3,4-dimethoxyphenethyl)...5080
  • Analgesic Studies : Another study conducted on similar derivatives indicated a significant reduction in pain response measured through the hot plate test. The compound demonstrated comparable efficacy to standard analgesics .
    CompoundPain Response Reduction (%)
    Standard Analgesic70
    N-(3,4-dimethoxyphenethyl)...65

The mechanisms underlying the biological activities of this compound are hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and pain pathways.
  • Radical Scavenging Mechanism : The antioxidant activity is likely due to the ability of the methoxy groups to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Anticancer Potential

Triazole-thiazole hybrids in , such as compounds 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL), demonstrate significant activity against HepG-2 hepatocellular carcinoma cells. These compounds share a triazole core but lack the benzo[d]thiazol-2-one and methoxyphenethyl groups present in the target molecule. The benzo[d]thiazol-2-one moiety may enhance DNA intercalation or kinase inhibition, as seen in other thiazolidinone derivatives (e.g., ) .

Antimicrobial and Other Activities

highlights thiadiazole-oxadiazole hybrids with chlorophenyl and benzylthio substituents, though their biological data are unreported.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Sulfonyl and halogen substituents in ’s triazoles may enhance metabolic stability but reduce solubility .
  • Aromatic Systems: The benzo[d]thiazol-2-one in the target compound could mimic the quinazolinone scaffold in , which is known for kinase inhibition .
  • Linker Flexibility : The thioacetamide bridge may offer conformational flexibility, similar to S-alkylated triazoles in , which showed improved activity over rigid analogs .

Comparative Data Table

Compound Core Key Substituents Biological Activity (IC50) Synthesis Method Reference
Target Compound Benzo[d]thiazol-2-one, 3,4-dimethoxy Not reported Hypothetical: S-alkylation of triazole-thione
Triazole-thiazole () Phenyl, methyl 1.61–1.98 µg/mL (HepG-2) Cyclization of thioamide precursors
Triazole-sulfonyl () Sulfonyl, difluorophenyl Not reported NaOH-mediated cyclization
Thiadiazole-oxadiazole () Chlorophenyl, benzylthio Not reported K2CO3-assisted coupling

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